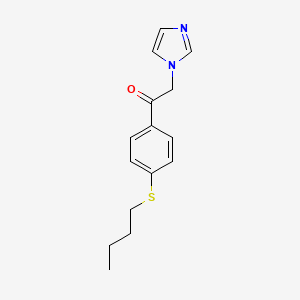
Acetophenone, 4'-(butylthio)-2-(1-imidazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)-: is a synthetic organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of an acetophenone moiety substituted with a butylthio group and an imidazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone, which is then subjected to a series of reactions to introduce the butylthio and imidazolyl groups.
Reaction Conditions: The introduction of the butylthio group can be achieved through a nucleophilic substitution reaction using butylthiol and a suitable base. The imidazolyl group is introduced via a condensation reaction with imidazole under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also incorporates advanced purification methods to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group of acetophenone to an alcohol.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and microbial growth.
類似化合物との比較
Similar Compounds
4’-(1-Imidazolyl)acetophenone: Similar structure but lacks the butylthio group.
4-(1-Imidazolyl)phenol: Contains a phenol group instead of an acetophenone moiety.
4-(1-Imidazolyl)benzaldehyde: Contains an aldehyde group instead of an acetophenone moiety.
Uniqueness
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- is unique due to the presence of both the butylthio and imidazolyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
73932-15-7 |
|---|---|
分子式 |
C15H18N2OS |
分子量 |
274.4 g/mol |
IUPAC名 |
1-(4-butylsulfanylphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-10-19-14-6-4-13(5-7-14)15(18)11-17-9-8-16-12-17/h4-9,12H,2-3,10-11H2,1H3 |
InChIキー |
GSPCMLVRSLMQTH-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


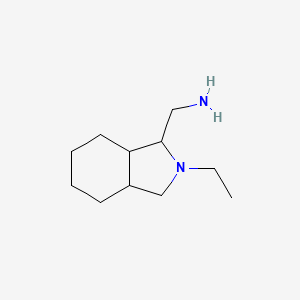
![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
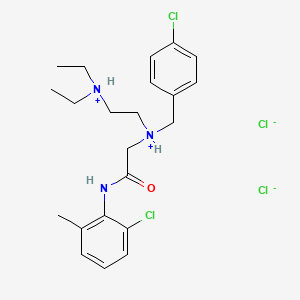
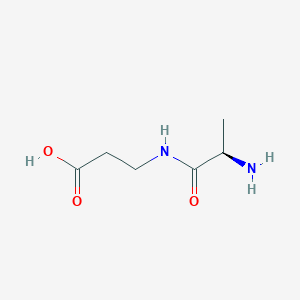
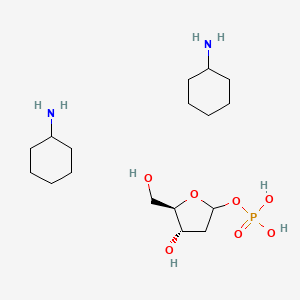
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
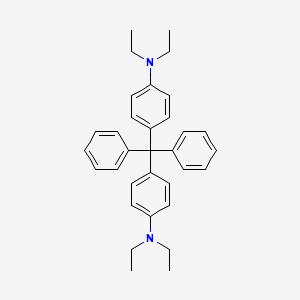
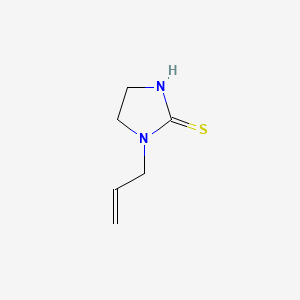
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
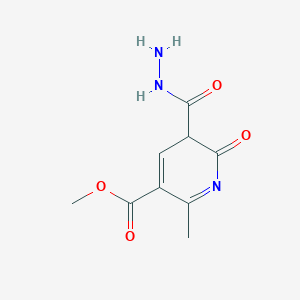

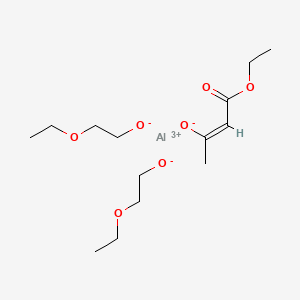
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
